molecular formula C14H11ClO3 B6324849 4-(4-Chloro-3-methylphenoxy)benzoic acid CAS No. 925005-02-3

4-(4-Chloro-3-methylphenoxy)benzoic acid

Cat. No. B6324849
CAS RN: 925005-02-3
M. Wt: 262.69 g/mol
InChI Key: VWWOQOMNFSOVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-methylphenoxy)benzoic acid (4-CMB) is a synthetic organic compound with a wide range of uses in the scientific research community. It is a versatile compound that can be used for a variety of purposes, including synthesis, drug development, and laboratory experiments.

Scientific Research Applications

Plant Growth Regulation

Studies on plant growth-regulating substances have explored various chloro- and methyl-substituted phenoxyacetic and benzoic acids. In benzoic acids, active compounds were found with disubstitution, particularly those with chloro-derivatives. Benzoic acids with substitution in the 4-position, including 4-(4-chloro-3-methylphenoxy)benzoic acid, generally exhibited weak or no growth-promoting activity, suggesting a specific role in regulating plant growth (Pybus, Smith, Wain, & Wightman, 1959).

Herbicide Degradation and Environmental Impact

Research on phenoxyalkanoic acid herbicides has shown that these compounds, including variants similar to 4-(4-chloro-3-methylphenoxy)benzoic acid, undergo degradation in soil and aquatic environments. This includes the study of enantiomerization and enantioselective degradation, which are significant for understanding the environmental fate and ecological impact of such compounds (Müller & Buser, 1997; Buser & Müller, 1998).

Analytical Methodology in Environmental Studies

Advanced analytical methods have been developed for the detection of chlorophenoxy acid herbicides in water. These methods are crucial for monitoring environmental contaminants and include techniques like in situ esterification combined with liquid-liquid extraction (Catalina, Dallüge, Vreuls, & Brinkman, 2000).

Marine-Derived Fungal Compounds

Research has identified bioactive phenyl ether derivatives from marine-derived fungi, including compounds structurally similar to 4-(4-chloro-3-methylphenoxy)benzoic acid. These findings contribute to the discovery of novel compounds with potential pharmaceutical or agrochemical applications (Xu et al., 2017; He et al., 2015).

Photodegradation Studies

The study of photodecomposition of chlorobenzoic acids, including those similar to 4-(4-chloro-3-methylphenoxy)benzoic acid, provides insight into their environmental degradation pathways and potential impact on ecosystems (Crosby & Leitis, 1969).

properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-9-8-12(6-7-13(9)15)18-11-4-2-10(3-5-11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWOQOMNFSOVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methylphenoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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